6-Amino-2-methyl-quinolin-4-ol
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including 6-Amino-2-methyl-quinolin-4-ol, often involves green and efficient approaches. For instance, Poomathi et al. (2015) described a regioselective synthesis of novel quinoline scaffolds via the cleavage of the isatin C–N bond followed by a ring expansion reaction in water, highlighting the environmental benefits of using p-toluene sulphonic acid as a catalyst (Poomathi et al., 2015).
Scientific Research Applications
Application 1: Antioxidant Activity and Fluorescence Probes
- Summary of the Application : 6-Amino-2-methyl-quinolin-4-ol is used in the synthesis of novel quinoline derivatives, which have been studied for their antioxidant activity and photophysical properties . These compounds are important in pharmaceutics and modern multi-purpose materials science .
- Methods of Application or Experimental Procedures : The compounds were synthesized by reacting 6-amino-2-methylquinolin-4-ol with ethyl 2-bromoacetate and nicotinaldehyde . The rate of the reaction between OH radicals and quinoline derivatives was determined by a photometric method .
- Results or Outcomes : The quinoline derivatives exhibited pronounced antioxidant activity, which strongly depends on the structural features of the compounds . The photophysical properties such as UV-Vis absorption and fluorescence maxima, and Stokes shift were also reported . The values of quantum yields were determined to reveal the potential application of novel quinoline derivatives as fluorescence probes .
Application 2: Synthesis of Biologically and Pharmaceutically Active Quinoline
- Summary of the Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
- Methods of Application or Experimental Procedures : Various synthesis protocols have been reported for the construction of quinoline . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
- Results or Outcomes : Quinoline is an essential segment of both natural and synthetic compounds . It has potential for industrial and medicinal applications .
Application 3: Therapeutic Potential of Quinoline Derivatives
- Summary of the Application : Quinoline derivatives are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
- Methods of Application or Experimental Procedures : Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .
- Results or Outcomes : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Application 4: Anti-virulence Therapy
- Summary of the Application : Quinolines and quinolones, isolated from plants, animals, and microorganisms, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . A promising alternative to the classic antibiotic approach has recently been established and is known as anti-virulence therapy .
- Methods of Application or Experimental Procedures : Instead of targeting microbial viability, this alternative strategy aims to target pathogens’ virulence machinery required to cause host damage and disease .
- Results or Outcomes : Two subseries of 2,6-disubstituted quinolines, consisting of 6-amide and 6-urea derivatives exhibit fungicidal activity against C. albicans with minimal fungicidal concentration (MFC) values lower than 15 μM .
Application 5: Synthesis of Bioactive Chalcone Derivatives
- Summary of the Application : Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- Methods of Application or Experimental Procedures : Various synthesis protocols have been reported for the construction of quinoline . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
- Results or Outcomes : Quinoline is an essential segment of both natural and synthetic compounds . It has potential for industrial and medicinal applications .
Future Directions
Quinoline is a vital scaffold for leads in drug discovery . It has versatile applications in the fields of industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, it is expected that the research and development of quinoline and its derivatives will continue to be a hot topic in the future .
properties
IUPAC Name |
6-amino-2-methyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOLEJRCXLMFFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10308741 | |
Record name | 6-Amino-2-methyl-quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2-methyl-quinolin-4-ol | |
CAS RN |
1131-34-6 | |
Record name | 6-Amino-2-methyl-4-quinolinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Amino-2-methyl-quinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10308741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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